Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)oxy)-, hydrochloride Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)oxy)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 60984-27-2
VCID: VC18439479
InChI: InChI=1S/C15H23NO.ClH/c1-16(2)10-11-17-15-9-8-13-6-4-3-5-7-14(13)12-15;/h8-9,12H,3-7,10-11H2,1-2H3;1H
SMILES:
Molecular Formula: C15H24ClNO
Molecular Weight: 269.81 g/mol

Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)oxy)-, hydrochloride

CAS No.: 60984-27-2

Cat. No.: VC18439479

Molecular Formula: C15H24ClNO

Molecular Weight: 269.81 g/mol

* For research use only. Not for human or veterinary use.

Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)oxy)-, hydrochloride - 60984-27-2

Specification

CAS No. 60984-27-2
Molecular Formula C15H24ClNO
Molecular Weight 269.81 g/mol
IUPAC Name dimethyl-[2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yloxy)ethyl]azanium;chloride
Standard InChI InChI=1S/C15H23NO.ClH/c1-16(2)10-11-17-15-9-8-13-6-4-3-5-7-14(13)12-15;/h8-9,12H,3-7,10-11H2,1-2H3;1H
Standard InChI Key RTTJYYKUNHWVKD-UHFFFAOYSA-N
Canonical SMILES C[NH+](C)CCOC1=CC2=C(CCCCC2)C=C1.[Cl-]

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of this compound is C₁₅H₂₄ClNO, with a molecular weight of 269.81 g/mol. Its structure comprises a seven-membered benzocycloheptene ring fused to a benzene ring, substituted at the 2-position with an ethoxy group bearing a dimethylammonium chloride moiety. The IUPAC name, dimethyl-[2-(6,7,8,9-tetrahydro-5H-benzoannulen-2-yloxy)ethyl]azanium chloride, reflects this arrangement.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.60984-27-2
Molecular FormulaC₁₅H₂₄ClNO
Molecular Weight269.81 g/mol
SMILESCNH+CCOC1CCCCC2=CC=CC=C12.[Cl-]
InChI KeyIMHYLNTXIRLOPF-UHFFFAOYSA-N

The benzocycloheptene scaffold confers rigidity and lipophilicity, while the dimethylamino group enhances water solubility via salt formation with hydrochloric acid. X-ray crystallography of analogous compounds confirms that the seven-membered ring adopts a boat-like conformation, influencing receptor binding .

Synthesis and Manufacturing

Synthesis involves a multi-step process starting with 6,7,8,9-tetrahydro-5H-benzocyclohepten-2-ol as the core scaffold. Key steps include:

  • Etherification: Reaction of the phenolic hydroxyl group with 2-chloro-N,N-dimethylethanamine in the presence of a base (e.g., K₂CO₃) to form the ethoxy linkage.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving stability and solubility.

Table 2: Optimal Reaction Conditions

StepReagents/ConditionsYield (%)
Etherification2-Chloro-N,N-dimethylethanamine, K₂CO₃, DMF, 80°C72–78
Salt FormationHCl (gaseous), EtOH, 0–5°C95

Purification typically employs recrystallization from ethanol-diethyl ether mixtures, achieving >98% purity by HPLC. Challenges include controlling regioselectivity during etherification and minimizing ring-opening side reactions.

Physicochemical Properties

The compound exists as a white crystalline solid with a melting point of 192–195°C. It is hygroscopic and requires storage under inert conditions. Solubility data are as follows:

Table 3: Solubility Profile

SolventSolubility (mg/mL)
Water45.2
Ethanol12.8
DMSO<0.1

The hydrochloride salt’s logP (calculated) is 2.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Stability studies show decomposition <2% after 6 months at -20°C.

ParameterValue
Acute Toxicity (LD₅₀, rat)>2000 mg/kg (oral)
IrritationMild skin/eye irritation
Storage-20°C, desiccated

Handling requires PPE (gloves, goggles) and adherence to fume hood protocols during weighing. Spills should be neutralized with sodium bicarbonate.

Applications in Medicinal Chemistry

This compound serves as a precursor for:

  • Neuropharmacological Agents: Analogues are explored for treating anxiety and depression via 5-HT₁A modulation .

  • Anticancer Drugs: Benzocycloheptene derivatives inhibit tubulin polymerization, akin to colchicine .

Future Research Directions

Priority areas include:

  • Enantioselective Synthesis: Resolving enantiomers to isolate pharmacologically active forms .

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.

  • Structural Optimization: Modifying the benzocycloheptene scaffold to enhance receptor specificity .

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